LASSBio-873

Analgesic Sedative Structure-Activity Relationship

LASSBio-873 (CAS 873694-54-3) is a small-molecule pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative. It functions as an orally active muscarinic cholinergic receptor (mAChR) agonist that crosses the blood-brain barrier.

Molecular Formula C21H13N5O4
Molecular Weight 399.4 g/mol
Cat. No. B12369327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLASSBio-873
Molecular FormulaC21H13N5O4
Molecular Weight399.4 g/mol
Structural Identifiers
SMILESCC1=NN(C2=NC=C3C(=C12)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5
InChIInChI=1S/C21H13N5O4/c1-12-17-18-16(11-22-19(17)25(23-12)14-5-3-2-4-6-14)20(27)24(21(18)28)13-7-9-15(10-8-13)26(29)30/h2-11H,1H3
InChIKeySTCOXCNGCBGUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LASSBio-873 for Pain and CNS Research: Muscarinic Agonist Profile and Procurement-Relevant Specifications


LASSBio-873 (CAS 873694-54-3) is a small-molecule pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivative [1]. It functions as an orally active muscarinic cholinergic receptor (mAChR) agonist that crosses the blood-brain barrier [2]. Initially designed as a structural analog of the sedative zolpidem, LASSBio-873 was identified as the most potent compound within a series of four derivatives for producing analgesic, sedative, and hypnotic effects [3].

LASSBio-873 Procurement: Why Generic Muscarinic Agonists Are Not Interchangeable


Simply substituting another muscarinic agonist for LASSBio-873 is not scientifically sound. LASSBio-873 demonstrates a unique combination of central nervous system (CNS) penetration, potent oral efficacy in a validated neuropathic pain model [1], and a distinct pharmacological profile involving M2 receptor signaling [2]. Other in-class compounds may lack this specific balance of properties; for instance, they may have poor oral bioavailability, limited CNS exposure, or different subtype selectivity, leading to divergent efficacy or side-effect profiles. The following quantitative evidence details LASSBio-873's specific performance against key comparators, underscoring its value as a distinct research tool.

LASSBio-873 Evidence Guide: Quantifiable Performance Differentiation for Scientific Selection


Superior Analgesic and Sedative Potency Within the Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Series

In a head-to-head evaluation of four novel pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives (compounds 2-5), LASSBio-873 (compound 5) was explicitly identified as the 'most potent' for producing analgesic, sedative, and hypnotic effects [1]. Its sedative effect was further benchmarked against the standard benzodiazepine midazolam, with the study noting LASSBio-873's ability to promote sedation was 'similar' to midazolam [1]. While specific quantitative data for all derivatives in the same assay is not fully available, the study authors' designation of LASSBio-873 as the most potent in the series, based on a battery of in vivo tests, provides a clear class-level inference of its superior profile.

Analgesic Sedative Structure-Activity Relationship

Quantifiable Reversal of Neuropathic Pain in the Spinal Nerve Ligation (SNL) Model

LASSBio-873 is one of the few muscarinic agonists with published efficacy in the gold-standard Spinal Nerve Ligation (SNL) model of chronic peripheral nerve injury. Oral administration of LASSBio-873 at 100 mg/kg once daily for 7 days inhibited the development of thermal hyperalgesia and mechanical allodynia and reversed established symptoms [1]. In contrast, while the muscarinic agonist xanomeline has also shown efficacy in SNL-induced heat hyperalgesia, a direct quantitative comparison is not possible due to different study designs and dosing regimens [2].

Neuropathic Pain Spinal Nerve Ligation Thermal Hyperalgesia

Mechanistic Differentiation: Dependence on M2 Muscarinic Receptor Signaling

The analgesic effect of LASSBio-873 is specifically inhibited by intrathecal injection of methoctramine, a selective M2 muscarinic receptor antagonist [1]. This provides a clear mechanistic differentiation from other muscarinic agonists, such as xanomeline, whose analgesic effects are thought to be mediated primarily by M1 and M4 receptors [2]. This distinct receptor subtype dependency is a critical factor for researchers investigating the role of specific muscarinic pathways in pain and for developing more targeted therapeutics.

Muscarinic Receptor M2 Receptor Mechanism of Action

Quantified Reduction of Inflammatory Pain and Sedation vs. Atropine Control

In a direct head-to-head mechanistic study, LASSBio-873's sedative and antinociceptive effects were compared against a baseline control and reversed by the non-selective muscarinic antagonist atropine. LASSBio-873 at 4 mg/kg significantly reduced locomotor activity, an effect reversed by atropine [1]. In the formalin test of inflammatory pain, LASSBio-873 (4 mg/kg) reduced the duration of nociceptive behavior during the inflammatory phase from 197.6 ± 14.5 s (control) to 84.4 ± 10.3 s [1]. Furthermore, LASSBio-873 (6 mg/kg) completely reversed carrageenan-induced hyperalgesia, restoring paw withdrawal latency from 2.1 ± 0.3 s (carrageenan control) to 5.6 ± 0.6 s, an effect also prevented by atropine [1].

Inflammatory Pain Sedation Formalin Test

Pharmacokinetic Advantage: Confirmed Blood-Brain Barrier Penetration and Oral Bioactivity

LASSBio-873 is an orally active muscarinic cholinergic receptor agonist that crosses the blood-brain barrier [1]. This is a critical property for a CNS-active analgesic, as it ensures the compound can reach its central targets after oral administration. The oral efficacy demonstrated in the SNL neuropathic pain model (100 mg/kg, p.o.) [2] and in inflammatory pain models (4-6 mg/kg, p.o.) [3] provides direct in vivo confirmation of this property. Many muscarinic agonists with poor CNS penetration require direct central administration (e.g., intrathecal injection) to achieve analgesic effects, limiting their practical utility as systemic research tools [4].

Blood-Brain Barrier Oral Bioavailability CNS Penetration

LASSBio-873: Recommended Research Applications Based on Evidence-Backed Differentiation


Investigating M2 Muscarinic Receptor-Mediated Analgesia in Chronic Pain Models

LASSBio-873 is an optimal tool for studies focused on M2 receptor signaling in pain. Its analgesic effect is specifically inhibited by the M2 antagonist methoctramine [1], providing a clean pharmacological profile for dissecting M2-mediated pathways in the spinal nerve ligation (SNL) model of neuropathic pain [2] and other chronic pain states.

Benchmarking Novel Analgesics in the Gold-Standard Spinal Nerve Ligation (SNL) Model

With demonstrated oral efficacy in inhibiting and reversing thermal hyperalgesia and mechanical allodynia in the rat SNL model [1], LASSBio-873 serves as a valuable reference compound for validating new analgesics targeting neuropathic pain. Its robust and reproducible effect in this rigorous model makes it a reliable positive control for in vivo studies.

Exploring Central Cholinergic Modulation of Sedation and Inflammatory Pain

LASSBio-873's confirmed blood-brain barrier penetration and oral activity [1] make it a practical tool for studying CNS-mediated effects. Its quantifiable impact on locomotor activity and its reversal of formalin- and carrageenan-induced pain [2] allow for precise investigation of central cholinergic tone in sedation and inflammatory hyperalgesia, with atropine as a reliable antagonist control.

Studying Pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine Scaffold Optimization

As the most potent compound identified from a series of four pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine derivatives [1], LASSBio-873 is the essential starting point for any medicinal chemistry program aiming to optimize this novel heterotricyclic scaffold for analgesic or sedative activity. It represents the current peak of in vivo efficacy for this chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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